8-ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide
Description
8-Ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by an ethoxy group at the 8-position of the chromene ring and a phenethyl carboxamide substituent at the 3-position. Its core structure is derived from 2H-chromene-3-carboxamide, a scaffold known for diverse biological activities, including enzyme inhibition and fluorescence properties. The synthesis of analogous compounds typically involves Knoevenagel condensation or nucleophilic substitution reactions, as demonstrated in the preparation of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, a precursor with an ethyl ester group instead of the carboxamide . Crystallographic studies reveal intermolecular hydrogen bonding (C–H···O) in related compounds, influencing their packing patterns and stability .
Properties
IUPAC Name |
8-ethoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-24-17-10-6-9-15-13-16(20(23)25-18(15)17)19(22)21-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMJGEDJIWOUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid with phenethylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized chromene derivatives .
Scientific Research Applications
Biological Activities
8-Ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide exhibits a range of biological activities, making it a subject of interest in various fields:
Antimicrobial Activity
Research indicates that chromene derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibacterial agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and modulation of signaling pathways. For instance, certain derivatives have shown promising results against human tumor cell lines, with IC50 values indicating effective cytotoxicity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also notable. It may exert its effects by inhibiting specific enzymes involved in inflammatory pathways, thus providing a basis for further exploration in treating inflammatory diseases .
Industrial Applications
In addition to its research applications, this compound holds promise for industrial use:
- Pharmaceutical Development : Its diverse biological activities make it a candidate for developing new pharmaceuticals targeting infectious diseases, cancer, and inflammatory disorders.
- Agrochemicals : The antimicrobial properties could be harnessed in agricultural settings to develop new pesticides or fungicides.
- Fine Chemicals : As a building block in organic synthesis, this compound can be utilized to create more complex molecules with desirable properties for various applications.
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Anticancer Activity Study : In a study assessing the cytotoxic effects on human cancer cell lines (MCF7 and A549), derivatives showed IC50 values comparable to established anticancer drugs, indicating significant potential as therapeutic agents .
Compound IC50 (µM) Cell Line 8-Ethoxy <10 MCF7 8-Ethoxy <15 A549 - Antimicrobial Study : A series of tests demonstrated that the compound effectively inhibited several bacterial strains, supporting its application as an antibacterial agent in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 8-ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects .
Comparison with Similar Compounds
8-Ethoxy vs. 8-Methoxy Substitutions
- For example, ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 7.5355 Å, b = 17.9307 Å, c = 9.9423 Å, and β = 100.974°, stabilized by C–H···O interactions .
- 8-Methoxy Derivatives : Compounds like 8-methoxy-2-oxo-N-(4-acetamidophenyl)-2H-chromene-3-carboxamide (CAS 483278-33-7) exhibit reduced steric bulk compared to ethoxy analogs, which may alter binding affinity in biological systems .
Halogenated Derivatives
Modifications in the Carboxamide Group
Phenethyl vs. Aryl/Alkyl Substituents
- Phenethyl Group : The N-phenethyl moiety in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, where the 4-methoxy group further modulates electronic properties .
- Sulfamoylphenyl Group: 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide incorporates a sulfonamide group, known for its role in carbonic anhydrase inhibition. This derivative has a high melting point (>300°C) and is synthesized via reflux in acetic acid with sodium acetate .
Functionalized Alkyl Chains
- Diethylamino Derivatives: 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamide derivatives exhibit strong electron-donating effects, shifting UV-Vis absorption spectra and enhancing fluorescence properties, as shown in compounds like OXE-J (MW 409.40 g/mol) .
Melting Points and Solubility
- High melting points (>300°C) are observed in sulfamoylphenyl derivatives due to strong hydrogen bonding , whereas ethoxy and methoxy derivatives generally have lower melting points (e.g., 197–198°C for 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid) .
- The phenethyl carboxamide group in the target compound likely improves solubility in organic solvents compared to free carboxylic acids like 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid .
Biological Activity
8-Ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family, recognized for its diverse biological activities. This article delves into its synthesis, mechanisms of action, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound includes a chromene core with an ethoxy group and a phenethyl amide. The synthesis typically involves cyclization reactions using precursors like 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid and phenethylamine, often employing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.
The pharmacological effects of this compound are largely attributed to its ability to interact with various biological targets. Key mechanisms include:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can block their activity and disrupt metabolic pathways.
Receptor Modulation : It may also bind to certain receptors, influencing cellular responses and signaling pathways.
Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Research indicates that compounds related to chromenes exhibit anticancer potential. For instance, studies have shown that certain chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting differentiation in leukemia cells .
Antimicrobial Effects
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its structural features that allow interaction with microbial cell membranes or intracellular targets .
Enzyme Inhibition Studies
A series of enzyme inhibition assays have been conducted to evaluate the efficacy of this compound against specific targets. For instance, it has shown promise in inhibiting β-glucuronidase activity, which is relevant in several pathological conditions including cancer and inflammatory diseases. The structure–activity relationship indicates that modifications on the chromene scaffold can enhance inhibitory potency .
Research Findings and Case Studies
A compilation of recent studies highlights the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 8-ethoxy-2-oxo-N-phenethyl-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
Coumarin Core Formation : Ethylation at the 8-position via nucleophilic substitution using ethoxide under reflux in ethanol .
Carboxamide Introduction : Reacting the intermediate with phenethylamine using coupling agents like EDCI/HOBt in anhydrous DCM .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Key Optimization Strategies :
- Temperature Control : Maintaining 0–5°C during carboxamide coupling minimizes side reactions .
- Catalyst Selection : Piperidine enhances condensation efficiency in coumarin ring closure .
- Yield Improvement : Ultrasound irradiation reduces reaction time by 30% compared to conventional heating .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Primary Methods :
- 1H/13C NMR : Confirm substituent positions (e.g., ethoxy at C8, phenethylamide at C3). For example, the ethoxy group shows a triplet at δ 1.35 ppm (CH3) and a quartet at δ 4.10 ppm (OCH2) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 378.1442 for C21H21NO4) .
- FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and lactone C=O at ~1720 cm⁻¹ .
Q. Resolving Contradictions :
- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to differentiate signals in crowded regions (e.g., aromatic protons at C6 and C7) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as demonstrated for structurally similar coumarins .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy, phenethyl vs. benzyl) impact biological activity?
Comparative Analysis :
Q. Methodology :
Q. What experimental strategies address discrepancies in reported bioactivity data across studies?
Common Sources of Variability :
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting IC50 values .
- Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) shows 3x higher sensitivity than MCF-7 .
Q. Resolution Strategies :
Standardized Protocols : Follow NIH guidelines for cytotoxicity assays (48h exposure, MTT/PrestoBlue) .
Positive Controls : Use doxorubicin (for anticancer) or indomethacin (for anti-inflammatory) to calibrate results .
Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., logP vs. activity correlation) .
Q. How can degradation pathways and stability be analyzed under physiological conditions?
Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24h; HPLC monitors lactone ring opening (retention time shift from 8.2 to 6.5 min) .
- Photodegradation : Expose to UV light (254 nm); LC-MS identifies quinone derivatives via oxidation at C2 .
Q. Stabilization Methods :
- Lyophilization : Increases shelf life to >6 months when stored at -20°C in amber vials .
- Formulation : Nanoencapsulation (PLGA nanoparticles) reduces hydrolysis by 70% .
Q. What computational tools predict pharmacokinetic properties, and how do they align with experimental data?
Tools and Outputs :
Q. Limitations :
- Metabolism Prediction : CYPscreen (e.g., CYP3A4-mediated demethylation) may miss minor pathways observed in hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
